(+)-Dipivaloyl-D-tartaric Acid

Description

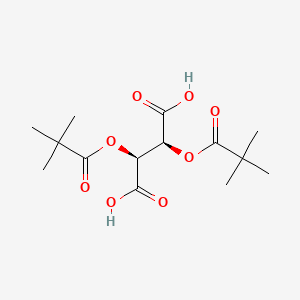

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O8/c1-13(2,3)11(19)21-7(9(15)16)8(10(17)18)22-12(20)14(4,5)6/h7-8H,1-6H3,(H,15,16)(H,17,18)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHJEZDFEHUYCR-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC(C(C(=O)O)OC(=O)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (+)-Dipivaloyl-D-tartaric Acid: Structure, Properties, and Application in Chiral Resolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the control of chirality is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate the production of enantiomerically pure compounds, a frequent regulatory requirement for new drug entities.[1] Among the arsenal of techniques for achieving enantiomeric separation, classical resolution through the formation of diastereomeric salts remains a robust, scalable, and economically viable strategy.[2] This guide provides a comprehensive technical overview of (+)-Dipivaloyl-D-tartaric acid, a highly effective chiral resolving agent, with a focus on its molecular structure, physicochemical properties, and practical application in the separation of racemic mixtures.

Molecular Structure and Physicochemical Properties

This compound, systematically known as (2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid, is a derivative of naturally occurring D-(+)-tartaric acid.[3][4] The introduction of two bulky pivaloyl groups to the hydroxyl functionalities of the tartaric acid backbone significantly influences its physical and chemical characteristics, enhancing its efficacy as a chiral resolving agent.

The structural formula of this compound is C₁₄H₂₂O₈, with a molecular weight of 318.32 g/mol .[3] Its IUPAC name is (2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid.[3] Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₂O₈ | [1][3] |

| Molecular Weight | 318.32 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 147 - 152 °C | [1] |

| Optical Rotation | [α]20/D = +24° (c=1 in Dioxane) | [1] |

| CAS Number | 76769-55-6 | [1][5] |

The presence of the sterically demanding pivaloyl groups imparts a rigid conformation to the molecule, which is crucial for establishing specific and differential intermolecular interactions during the formation of diastereomeric salts.[3]

Mechanism of Chiral Recognition and Resolution

The fundamental principle behind the utility of this compound in chiral resolution lies in its ability to form diastereomeric salts with racemic compounds, particularly amines.[2] Enantiomers, being mirror images, possess identical physical properties in an achiral environment, rendering their direct separation challenging.[6] However, by reacting a racemic mixture (a 1:1 mixture of R and S enantiomers) with a single enantiomer of a chiral resolving agent, such as this compound, a pair of diastereomers is formed:

-

[(R)-Base] • [(+)-Acid]

-

[(S)-Base] • [(+)-Acid]

These diastereomers are not mirror images of each other and, consequently, exhibit different physicochemical properties, most notably, differential solubility in a given solvent system.[7][8] This disparity in solubility is the cornerstone of the resolution process, allowing for the selective crystallization of the less soluble diastereomer.[9]

The chiral recognition is governed by a network of intermolecular interactions, including hydrogen bonding between the carboxylic acid groups of the resolving agent and the basic functional group of the substrate, as well as van der Waals and steric interactions involving the bulky pivaloyl groups.[7] The specific three-dimensional arrangement of these interactions leads to a more stable and less soluble crystal lattice for one diastereomer over the other.[7]

Experimental Protocol for Chiral Resolution of a Racemic Amine

The following protocol provides a generalized framework for the chiral resolution of a racemic amine using this compound. It is imperative to note that optimal conditions, including solvent choice, stoichiometry, and crystallization temperature, are substrate-dependent and often require empirical determination.

Materials and Equipment

-

Racemic amine

-

This compound

-

Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate)

-

Heating and stirring apparatus (e.g., magnetic stir plate with heating mantle)

-

Crystallization vessel (e.g., Erlenmeyer flask)

-

Filtration apparatus (e.g., Büchner funnel, vacuum flask)

-

Drying oven or vacuum desiccator

-

Analytical instrumentation for determining enantiomeric excess (e.g., chiral HPLC, polarimeter)

Step-by-Step Methodology

Step 1: Solvent Screening and Stoichiometry Determination

The choice of solvent is critical for successful resolution. The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts. Preliminary small-scale experiments with various solvents are recommended. The molar ratio of the resolving agent to the racemic amine is also a key parameter to optimize. While a 1:1 molar ratio can be effective, often a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent is employed to maximize the yield and purity of the less soluble diastereomer.[9]

Step 2: Diastereomeric Salt Formation

-

In a suitable crystallization vessel, dissolve the racemic amine in the chosen solvent. Gentle heating may be required to achieve complete dissolution.

-

In a separate vessel, dissolve this compound in the same solvent, again with gentle heating if necessary.

-

Slowly add the solution of the resolving agent to the solution of the racemic amine with continuous stirring.

-

The formation of the diastereomeric salts may be instantaneous, leading to precipitation, or the solution may remain clear.[9]

Step 3: Crystallization

-

If a precipitate forms immediately, the mixture may need to be heated to redissolve the salts.

-

Allow the solution to cool slowly and undisturbed to room temperature to induce the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt can facilitate crystallization.[9]

-

For further precipitation, the flask can be placed in a cooling bath (e.g., ice-water bath). The rate of cooling can influence crystal size and purity.

Step 4: Isolation and Purification of the Diastereomeric Salt

-

Once crystallization is complete, collect the precipitated diastereomeric salt by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.

-

To enhance the enantiomeric purity, the isolated diastereomeric salt can be recrystallized from a suitable solvent.[9]

Step 5: Liberation of the Enantiomerically Enriched Amine

-

Suspend the purified diastereomeric salt in a biphasic system of water and an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

-

Add an aqueous base (e.g., sodium hydroxide, potassium carbonate) to neutralize the this compound and liberate the free amine.

-

Separate the organic layer containing the enantiomerically enriched amine. The aqueous layer can be further extracted with the organic solvent to maximize recovery.

-

The combined organic extracts are then washed, dried, and the solvent is removed under reduced pressure to yield the resolved amine.

Step 6: Recovery of the Chiral Resolving Agent

The aqueous layer from the previous step can be acidified to precipitate the this compound, which can then be collected by filtration, dried, and potentially reused.

Workflow Diagram

Caption: Workflow for the chiral resolution of a racemic amine.

Applications in Drug Development

The synthesis of enantiopure active pharmaceutical ingredients (APIs) is a critical aspect of modern drug development. This compound and its analogs are widely employed in the pharmaceutical industry for the resolution of chiral intermediates and final APIs.[1] Its application spans various therapeutic areas where single-enantiomer drugs have demonstrated improved efficacy and safety profiles. The ability to perform this resolution at an industrial scale makes it a valuable tool in the cost-effective manufacturing of chiral drugs.

Conclusion

This compound is a powerful and versatile chiral resolving agent with a well-established role in the synthesis of enantiomerically pure compounds. Its efficacy stems from its rigid molecular structure and the distinct physicochemical properties of the diastereomeric salts it forms. A thorough understanding of the principles of diastereomeric salt formation and the systematic optimization of experimental parameters are crucial for achieving successful chiral resolution. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their pursuit of single-enantiomer therapeutics and other chiral molecules.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16212279, this compound. Retrieved from [Link]

- Periasamy, M., Anwar, S., & Reddy, M. N. (2009). Simple and convenient methods for synthesis, resolution and application of aminonaphthols. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 48B(9), 1261–1273.

-

National Center for Biotechnology Information. (n.d.). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]

-

Chen, J., Wang, C., Liu, Y., & Wang, J. (2021). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Advances, 11(52), 32968–32975. [Link]

- Fogassy, E., Nógrádi, M., Kozma, D., & Egri, G. (2006). Crystallization-Based Separation of Enantiomers. In Handbook of Chiral Chemicals (pp. 1657-1681). CRC Press.

-

LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chiral Drugs: An Overview. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. Retrieved from [Link]

-

Kmecz, I., Simándi, B., Székely, E., Lovász, J., & Fogassy, E. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 19(6), 430–433. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of New Chiral Amines with a Cyclic 1,2-Diacetal Skeleton Derived from (2R, 3R)-(+)-Tartaric Acid. Retrieved from [Link]

- Synoradzki, L., Ruszkowski, P., & Bernas, A. (2004). Tartaric acid and its o-acyl derivatives. Part 1. Synthesis of tartaric acid and its O,O'-diacyl derivatives. Polish Journal of Chemistry, 78(1), 1-17.

-

National Center for Biotechnology Information. (n.d.). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tandem Visual Recognition of Cu2+ and Chiral Tartaric Acid by Sequence Gel Formation and Collapse. Retrieved from [Link]

-

MySkinRecipes. (n.d.). ()-Dipivaloyl-D-tartaric acid. Retrieved from [Link]

-

National Library of Medicine. (n.d.). Optimization of Orally Bioavailable PI3Kδ Inhibitors and Identification of Vps34 as a Key Selectivity Target. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to (+)-Dipivaloyl-D-tartaric acid: Properties, Characterization, and Application in Chiral Resolution

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's biological activity, efficacy, and safety. (+)-Dipivaloyl-D-tartaric acid, often abbreviated as (+)-DPTA, stands as a key enabling tool in this pursuit. As a C₂-symmetric chiral dicarboxylic acid, derived from the naturally abundant chiral pool molecule D-(+)-tartaric acid, its rigid structure and strategically placed functional groups make it an exceptionally effective chiral resolving agent.

This guide provides an in-depth exploration of the physical and chemical properties of (+)-DPTA. Moving beyond a simple datasheet, we will delve into the causality behind its functional characteristics, provide field-proven experimental protocols for its primary application, and offer a comprehensive spectroscopic profile. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this versatile chiral auxiliary.

Molecular Structure and Stereochemical Foundation

The efficacy of (+)-DPTA as a chiral resolving agent is fundamentally rooted in its well-defined three-dimensional architecture. Its IUPAC name is (2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid.[1] The core of the molecule is a four-carbon butanedioic acid backbone, with two adjacent stereocenters derived from D-tartaric acid, fixing them in the (2S, 3S) configuration.

The hydroxyl groups of the parent tartaric acid are esterified with bulky pivaloyl (trimethylacetyl) groups. These sterically demanding groups serve two primary purposes:

-

They lock the conformation of the molecule, providing a rigid and predictable chiral environment.

-

They enhance the molecule's solubility in organic solvents, which are typically required for diastereomeric salt crystallization.

This combination of a rigid chiral scaffold and strategically placed carboxylic acid groups allows (+)-DPTA to engage in differential intermolecular interactions with the enantiomers of a racemic base, forming diastereomeric salts with distinct physical properties.

Caption: Chemical Structure of this compound.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of (+)-DPTA is essential for its effective storage, handling, and application. Key quantitative data are summarized in Table 1.

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₂O₈ | [1][2] |

| Molecular Weight | 318.32 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 127-130 °C | [2][4] |

| Optical Rotation | [α]²⁰/D +23.5 ± 1° (c=1.7 in dioxane) | [2] |

| Density | ~1.24 g/cm³ (Predicted) | [5] |

| pKa₁ | ~1.68 (Predicted) | [5] |

| IUPAC Name | (2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid | [1] |

Melting Point Considerations

While the most commonly cited melting point for (+)-DPTA is in the range of 127-130 °C, some sources may report slightly different ranges.[2][4] Such variations can arise from differences in crystalline form (polymorphism) or the presence of impurities. From an application standpoint, a sharp melting range is a reliable indicator of high purity. Thermogravimetric Analysis (TGA) of the parent compound, tartaric acid, shows that thermal decomposition begins to occur at temperatures above 170 °C.[6][7] It is crucial to avoid prolonged heating of (+)-DPTA near its decomposition temperature to maintain its structural integrity.

Solubility Profile

For practical applications, a solvent screening is always the first step. Protic solvents like methanol, ethanol, and isopropanol, or aprotic solvents like acetonitrile and ethyl acetate, are common starting points. Often, a mixture of solvents is required to fine-tune the solubility differential for optimal separation.

Acidity

With a predicted pKa₁ of approximately 1.68, (+)-DPTA is a relatively strong dicarboxylic acid.[5] This is significantly more acidic than the parent D-tartaric acid (pKa₁ = 2.93).[9] This enhanced acidity is due to the electron-withdrawing inductive effect of the neighboring pivaloyl ester groups, which stabilizes the carboxylate conjugate base. This strong acidity ensures efficient and complete salt formation with a wide range of basic compounds, including weakly basic amines.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of the identity and purity of (+)-DPTA.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by its simplicity, reflecting the molecule's C₂ symmetry. Expected signals include:

-

A sharp, prominent singlet around 1.2 ppm, integrating to 18 protons, corresponding to the two equivalent tert-butyl groups.

-

A sharp singlet around 5.8 ppm, integrating to 2 protons, for the two equivalent methine protons (-CH-) at the stereocenters.

-

A very broad singlet at higher chemical shift (>10 ppm) for the two acidic carboxylic acid protons, which may or may not be visible depending on the solvent and concentration.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will also reflect the molecular symmetry. Key resonances include signals for the carboxylic acid carbonyl, the ester carbonyl, the quaternary carbons and methyl carbons of the tert-butyl groups, and the methine carbons.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.[1] Characteristic absorption bands include:

-

A very broad O-H stretching band from ~2500-3300 cm⁻¹, typical for a hydrogen-bonded carboxylic acid.

-

A strong, sharp C=O stretching band for the ester groups, typically around 1740-1760 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid groups, typically around 1700-1725 cm⁻¹.

-

C-O stretching bands in the 1100-1300 cm⁻¹ region.

-

Core Application: Chiral Resolution of Racemic Amines

The primary and most valuable application of (+)-DPTA is the separation of enantiomers from a racemic mixture of a chiral base, most commonly an amine.[3] The process relies on the formation of diastereomeric salts that can be separated by fractional crystallization.

Principle of Diastereomeric Salt Resolution

When a racemic amine, (R/S)-Amine, is reacted with an enantiomerically pure resolving agent like (+)-DPTA, two diastereomeric salts are formed:

-

[(R)-Amine]·[(+)-DPTA]

-

[(S)-Amine]·[(+)-DPTA]

These two salts are diastereomers; they are not mirror images of each other. Consequently, they have different crystal lattice energies and, crucially, different solubilities in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomer can be induced to crystallize preferentially while the other remains dissolved in the mother liquor.[11]

Caption: Generalized workflow for chiral resolution via diastereomeric salt formation.

Field-Proven Experimental Protocol: Resolution of a Racemic Amine

This protocol provides a robust, self-validating framework. The success of the resolution is critically dependent on the empirical optimization of the solvent system and crystallization conditions for the specific amine.

Materials:

-

Racemic amine (1.0 equivalent)

-

This compound (0.5 - 1.0 equivalent). Scientist's Note: Starting with 0.5 equivalents is often more efficient. It ensures that only one enantiomer can crystallize as the salt, potentially leading to higher enantiomeric excess in the first crop of crystals.

-

Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate)

-

Aqueous base (e.g., 2 M NaOH or Na₂CO₃)

-

Organic extraction solvent (e.g., Dichloromethane, Ethyl Acetate)

-

Anhydrous sodium or magnesium sulfate

Procedure:

-

Solvent Selection and Dissolution:

-

In a small test tube, attempt to dissolve a small quantity of the racemic amine and (+)-DPTA in a candidate solvent with gentle heating. The ideal solvent is one in which both components are soluble when hot but have limited solubility at room temperature or below.

-

Once a solvent or solvent system is chosen, dissolve the racemic amine (1.0 eq) and (+)-DPTA (0.5-1.0 eq) in the minimum amount of the hot solvent in an Erlenmeyer flask with stirring. Ensure a clear, homogeneous solution is formed.[12]

-

-

Crystallization:

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of well-ordered crystals and achieving high diastereomeric purity.

-

If no crystals form, scratching the inside of the flask with a glass rod at the air-liquid interface can initiate nucleation. If this fails, the solution can be stored at a lower temperature (e.g., 4 °C) for several hours to overnight.[13]

-

-

Isolation of Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals sparingly with a small amount of the ice-cold crystallization solvent. This removes residual mother liquor containing the more soluble diastereomer. Over-washing will dissolve the product and reduce the yield.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the collected crystals (the isolated diastereomeric salt) in a mixture of water and an appropriate organic extraction solvent (e.g., dichloromethane).

-

While stirring vigorously, add an aqueous base (e.g., 2 M NaOH) dropwise until the pH of the aqueous layer is >12. This deprotonates the amine, breaking the salt and liberating the free base into the organic layer.[11] The resolving agent will remain in the aqueous layer as its sodium salt.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the enantiomerically enriched amine.

-

-

Analysis and Validation:

-

Determine the yield of the resolved amine. The theoretical maximum yield is 50%.

-

Critically, determine the enantiomeric excess (e.e.) of the product using a validated chiral analytical method, such as chiral HPLC or by measuring the specific optical rotation and comparing it to the literature value for the pure enantiomer.

-

Synthesis Overview

(+)-DPTA is readily synthesized from commercially available and inexpensive D-(+)-tartaric acid. The general method involves the esterification of the two hydroxyl groups.

Caption: General synthesis scheme for this compound.

A typical preparative method involves reacting D-tartaric acid with at least two equivalents of pivaloyl chloride.[8] The reaction is often carried out at elevated temperatures, and a base such as pyridine may be used to scavenge the HCl byproduct. The reaction first forms the diacyltartaric anhydride, which is then carefully hydrolyzed to yield the final dicarboxylic acid product.[8][14]

Conclusion

This compound is more than just a chemical reagent; it is a precision tool for manipulating stereochemistry. Its rigid, C₂-symmetric structure, derived from the chiral pool, provides a powerful platform for resolving racemic bases through the formation of diastereomeric salts. A comprehensive understanding of its physical properties, particularly its solubility and melting point, and its chemical nature as a strong chiral acid, is essential for its successful application. The protocols and insights provided in this guide equip the research and development scientist with the foundational knowledge to effectively leverage (+)-DPTA in the synthesis of enantiomerically pure molecules, a cornerstone of modern drug discovery and development.

References

-

Science Learning Center. (n.d.). Resolution of a Racemic Mixture. [Link]

-

Fukami, T., Tahara, S., Yasuda, C., & Nakasone, K. (2016). Structural Refinements and Thermal Properties of L(+)-Tartaric, D(–)-Tartaric, and Monohydrate Racemic Tartaric Acid. International Journal of Chemistry, 8(2), 9. [Link]

-

ResearchGate. (n.d.). (a) TGA and modulated (overall signal) DSC curve of raw DL-tartaric...[Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

-

Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337–1348. [Link]

-

Fukami, T., Tahara, S., Yasuda, C., & Nakasone, K. (2016). Structural Refinements and Thermal Properties of L(+)-Tartaric, D(–)-Tartaric, and Monohydrate Racemic Tartaric Acid. International Journal of Chemistry. [Link]

-

DrugFuture. (n.d.). D-Tartaric Acid. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Slideshare. (2020). Thermal Analysis TA, TGA, DSC, DTA. [Link]

-

ResearchGate. (2025). Solubility of L-tartaric Acid in Ethanol, Propanol, Isopropanol, n-Butanol, Acetone and Acetonitrile. [Link]

-

Orbit Scientific Group. (n.d.). Thermal analysis DSC, TGA, DTA, calorimeter. [Link]

-

ResearchGate. (n.d.). DSC curve for MDL-tartaric acid crystal on heating. [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum. [Link]

-

National Center for Biotechnology Information. (n.d.). D-Tartaric acid. PubChem Compound Database. [Link]

- Google Patents. (n.d.). CN101717333A - Preparation method of (-)-di(p-toluoyl)tartaric acid.

-

ResearchGate. (2025). Tartaric acid and its acyl derivatives. Part 5. Direct synthesis of monoacyltartaric acids and novel mono(benzoyl)tartaric anhydride: Unusual findings in tartaric acid acylation. [Link]

Sources

- 1. This compound | C14H22O8 | CID 16212279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+)-O,O -Di-pivaloyl- D -tartaric acid = 98.0 76769-55-6 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 76769-55-6 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Structural Refinements and Thermal Properties of L(+)-Tartaric, D(–)-Tartaric, and Monohydrate Racemic Tartaric Acid | Fukami | International Journal of Chemistry | CCSE [ccsenet.org]

- 7. researchgate.net [researchgate.net]

- 8. (-)-DIPIVALOYL-L-TARTARIC ACID | 65259-81-6 [chemicalbook.com]

- 9. D-Tartaric Acid [drugfuture.com]

- 10. spectrabase.com [spectrabase.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of (+)-Dipivaloyl-D-tartaric Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dipivaloyl-D-tartaric acid ((+)-DPTA) is a C2-symmetric chiral dicarboxylic acid renowned for its utility as a chiral resolving agent in the pharmaceutical and fine chemical industries. Its rigid structure and strategically positioned functional groups enable the effective separation of racemic mixtures, particularly amines, through the formation of diastereomeric salts with differing solubilities. This guide provides a comprehensive, in-depth exploration of the synthesis of (+)-DPTA, focusing on the acylation of D-tartaric acid with pivaloyl chloride. It delineates the underlying reaction mechanism, offers a field-proven experimental protocol, and discusses critical process parameters, safety considerations, and analytical characterization.

Introduction to this compound

Chemical Identity and Significance

This compound, systematically named (2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid, is a derivative of naturally occurring D-(-)-tartaric acid.[1] The introduction of two bulky pivaloyl (trimethylacetyl) groups at the C2 and C3 hydroxyl positions significantly alters the molecule's steric and electronic properties. This modification is pivotal to its function.

The primary application of (+)-DPTA lies in chiral resolution, a critical process in drug development where enantiomers of a racemic compound must be separated, as they often exhibit different pharmacological and toxicological profiles.[2][3] The effectiveness of (+)-DPTA as a resolving agent is rooted in its ability to form diastereomeric salts with racemic compounds.[3][4] These diastereomers are not mirror images and thus possess distinct physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][4]

Overview of the Synthetic Strategy

The most direct and widely adopted method for synthesizing (+)-DPTA is the esterification of the two hydroxyl groups of D-tartaric acid using pivaloyl chloride.[3] This reaction is a nucleophilic acyl substitution where the hydroxyl groups of tartaric acid act as nucleophiles, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The reaction typically proceeds through a tetrahedral intermediate, followed by the elimination of a chloride leaving group.[5]

A key variant of this procedure involves heating D-tartaric acid with pivaloyl chloride, which first forms the corresponding anhydride. This intermediate is then hydrolyzed to yield the final dicarboxylic acid product.[6][7]

Core Synthesis: Mechanism and Key Parameters

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis is a classic example of esterification via acylation. The mechanism proceeds as follows:

-

Nucleophilic Attack: The oxygen atom of a hydroxyl group on the D-tartaric acid backbone attacks the electrophilic carbonyl carbon of pivaloyl chloride.

-

Formation of Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, forming a transient tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base, often adventitious or intentionally added (like pyridine, not used in this specific protocol but common in others), removes the proton from the newly formed ester's hydroxyl-derived oxygen, yielding the neutral ester and a hydrochloride salt byproduct.

This process occurs at both the C2 and C3 hydroxyl positions to yield the final dipivaloyl product.

Rationale for Reagent Selection

-

D-Tartaric Acid: The starting material provides the essential chiral scaffold. Its stereochemistry dictates the final absolute configuration of the resolving agent.

-

Pivaloyl Chloride: This acyl chloride is highly reactive, ensuring efficient acylation. The bulky tert-butyl group is crucial; it provides the steric hindrance necessary for effective chiral recognition during diastereomeric salt formation with racemic substrates.

-

Solvent (e.g., Toluene): An inert solvent like toluene is often used to facilitate the reaction, control temperature, and allow for the potential azeotropic removal of byproducts if necessary.[8] Some procedures also run the reaction neat (without solvent).

Critical Process Parameters

-

Stoichiometry: At least two equivalents of pivaloyl chloride are required to acylate both hydroxyl groups of tartaric acid. Using a slight excess can help drive the reaction to completion.

-

Temperature and Reaction Time: The reaction is often performed at elevated temperatures (e.g., 120-140°C) to overcome the activation energy and ensure a reasonable reaction rate.[6][7] The reaction progress should be monitored (e.g., by observing the cessation of HCl gas evolution) to determine the optimal time, typically several hours.

-

Moisture Control: Pivaloyl chloride reacts violently with water, hydrolyzing to pivalic acid and generating corrosive hydrochloric acid gas.[9][10] Therefore, the reaction must be conducted under anhydrous conditions, using dry glassware and reagents.

Detailed Experimental Protocol

This protocol is based on the established method of forming the anhydride intermediate followed by hydrolysis.[6][7]

Materials and Equipment

-

Reagents: D-(-)-tartaric acid, pivaloyl chloride, deionized water.

-

Equipment: Round-bottom flask, heating mantle with stirrer, condenser, gas outlet/scrubber (for HCl gas), Büchner funnel, vacuum flask, standard laboratory glassware.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add D-tartaric acid (1.0 eq). To this, add pivaloyl chloride (approx. 2.2-2.5 eq). The condenser should be fitted with a gas outlet tube leading to a gas scrubber (e.g., a beaker with a sodium hydroxide solution) to neutralize the evolving HCl gas.

-

Acylation Reaction: Heat the reaction mixture with stirring to 120-140°C.[6][7] The solid tartaric acid will slowly dissolve as the reaction proceeds. Maintain this temperature for approximately 4 hours. The reaction is proceeding as long as HCl gas is evolving.

-

Hydrolysis of Anhydride: After the initial reaction period, cool the mixture to approximately 90-100°C. Cautiously and slowly add deionized water to the reaction mixture to hydrolyze the intermediate anhydride. This step is exothermic.

-

Crystallization and Isolation: Continue stirring as the mixture cools to room temperature. The product, this compound, will crystallize from the solution. Cool the mixture further in an ice bath to maximize precipitation.

-

Filtration and Drying: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove residual impurities. Dry the product thoroughly in a vacuum oven or over a desiccant like P₂O₅.[7]

Characterization and Data

Expected Yield and Physical Properties

-

Appearance: White to light yellow crystalline powder.[6]

-

Molecular Formula: C₁₄H₂₂O₈[11]

-

Molecular Weight: 318.32 g/mol .[11]

-

Melting Point: 127-132 °C.[6]

-

Optical Rotation: [α]²⁰/D +23.5 ± 1° (c = 1.7% in dioxane).

-

Solubility: Soluble in diethyl ether, THF, and aqueous NaHCO₃ solution; insoluble in cold water.[6]

-

Yield: High yields are typically expected for this procedure.

Tabulated Reagent Data (Illustrative Lab Scale)

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |

| D-Tartaric Acid | 150.09 | 0.10 | 1.0 | 15.0 g |

| Pivaloyl Chloride | 120.58 | 0.24 | 2.4 | 28.9 g (29.3 mL) |

Process Visualization

The overall workflow for the synthesis can be visualized as a sequential process from setup to final characterization.

Caption: Experimental workflow for the synthesis of (+)-DPTA.

Safety and Troubleshooting

Critical Safety Considerations

-

Pivaloyl Chloride: This substance is highly corrosive, flammable, and reacts violently with water.[9][10] It can cause severe burns to the skin and eyes and is harmful if inhaled.[10][12]

-

Handling: Always handle pivaloyl chloride in a well-ventilated chemical fume hood.[9]

-

PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[9]

-

Storage: Store in a tightly sealed container away from moisture, heat, and ignition sources.[9]

-

-

HCl Gas Evolution: The reaction generates significant amounts of corrosive hydrogen chloride gas. An effective gas scrubber containing a basic solution (e.g., NaOH) is mandatory to neutralize the fumes.

-

Exothermic Hydrolysis: The addition of water for hydrolysis is exothermic and can cause splashing if done too quickly or at too high a temperature. Add water slowly and with caution.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction | Ensure reaction temperature is maintained; extend reaction time; check stoichiometry of pivaloyl chloride. |

| Loss during work-up | Ensure product is fully crystallized by cooling sufficiently; minimize the amount of cold water used for washing. | |

| Moisture contamination | Use thoroughly dried glassware and ensure reagents are anhydrous. | |

| Product is Oily/Gummy | Impurities present | Recrystallize the product from a suitable solvent system (e.g., water or an organic solvent mixture). |

| Incomplete hydrolysis | Ensure sufficient water was added and allowed to react during the hydrolysis step. | |

| Melting Point is Low/Broad | Product is impure | Purify via recrystallization. Confirm purity with analytical techniques like NMR or HPLC. |

Conclusion

The synthesis of this compound via the acylation of D-tartaric acid is a robust and reliable method for producing this valuable chiral resolving agent. By understanding the underlying chemical principles and adhering to critical process parameters, researchers can consistently obtain a high-purity product. Strict attention to safety protocols, particularly concerning the handling of pivaloyl chloride and the management of HCl gas, is paramount for a successful and safe laboratory operation.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling Pivaloyl Chloride in Industrial Settings.

- Benchchem. Personal protective equipment for handling Pivaloyl chloride.

- SD Fine-Chem. pivaloyl chloride - Safety Data Sheet.

- Loba Chemie. PIVALOYL CHLORIDE EXTRA PURE - Safety Data Sheet.

- KSCL (KRISHNA). Pivaloyl Chloride MSDS.

-

Kmecz I, Simándi B, Székely E, et al. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality. 2007;19(6):430-433. Available from: [Link]

- Semantic Scholar. Tartaric acid and its acyl derivatives. Part 5. Direct synthesis of monoacyltartaric acids and novel mono(benzoyl)tartaric anhydride.

- Benchchem. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3.

- ChemicalBook. (-)-DIPIVALOYL-L-TARTARIC ACID | 65259-81-6.

-

ChemHelp ASAP. synthesis of esters from acid chlorides. YouTube. Published November 12, 2019. Available from: [Link]

- Periasamy M, et al. Simple and convenient methods for synthesis, resolution and application of aminonaphthols. Indian Journal of Chemistry. 2005;44B:144-150.

- ChemicalBook. (-)-DIPIVALOYL-L-TARTARIC ACID synthesis.

-

ResearchGate. What protocole experiment to make esterification of tartaric acid with ethanol? Forum Discussion. Available from: [Link]

- University of Michigan Library. Tartaric acid and its acyl derivatives. Part 5. Direct synthesis of monoacyltartaric acids and novel mono(benzoyl)tartaric anhydride: unusual findings in tartaric acid acylation.

-

Zhang L, et al. Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Advances. 2021;11(45):28063-28070. Available from: [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16212279, this compound. Available from: [Link]

- Google Patents. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method.

- Google Patents. CN101717333A - Preparation method of (-)-di(p-toluoyl)tartaric acid.

Sources

- 1. This compound | C14H22O8 | CID 16212279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]

- 4. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. (-)-DIPIVALOYL-L-TARTARIC ACID | 65259-81-6 [chemicalbook.com]

- 7. (-)-DIPIVALOYL-L-TARTARIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

- 12. kscl.co.in [kscl.co.in]

(+)-Dipivaloyl-D-tartaric acid CAS number 76769-55-6.

An In-Depth Technical Guide to (+)-Dipivaloyl-D-tartaric Acid (CAS: 76769-55-6) for Chiral Resolution

Introduction: The Imperative of Enantiomeric Purity

In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety.[1] Many bioactive molecules are chiral, existing as non-superimposable mirror images known as enantiomers.[1] Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, responsible for adverse effects.[1] This reality necessitates the separation of racemic mixtures—50:50 mixtures of both enantiomers—into their pure components.[2][3]

While asymmetric synthesis provides an elegant route to directly produce a single enantiomer, classical resolution remains a robust, scalable, and indispensable tool, particularly for large-scale industrial production.[4] The most common and time-tested method for chiral resolution is the formation of diastereomeric salts.[2][5] This technique relies on a chiral resolving agent, an enantiomerically pure compound that reacts with the racemic mixture to form a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[6][7]

This guide focuses on this compound, a highly effective chiral resolving agent renowned for its utility in the separation of racemic compounds, particularly amines. As a derivative of naturally occurring D-tartaric acid, its rigid structure and strategically placed functional groups provide the distinct stereochemical interactions necessary for efficient chiral recognition.[7]

Core Principles of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle is the conversion of a difficult-to-separate enantiomeric pair into an easy-to-separate diastereomeric pair. A racemic mixture, (R)-Substrate and (S)-Substrate, is reacted with a single enantiomer of a chiral resolving agent, such as this compound. This acid-base reaction yields two diastereomeric salts: [(R)-Substrate:(+)-Resolving Agent] and [(S)-Substrate:(+)-Resolving Agent]. These salts are no longer mirror images and thus possess unique physical properties, most critically, differential solubility in a given solvent system.[7] By exploiting this solubility difference, the less soluble diastereomeric salt can be selectively crystallized, isolated, and then treated to liberate the desired pure enantiomer.[6][8]

Caption: The principle of chiral resolution via diastereomeric salt formation.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of the resolving agent is paramount for designing a successful resolution protocol.

| Property | Value | Reference(s) |

| CAS Number | 76769-55-6 | [9][10][11] |

| Molecular Formula | C₁₄H₂₂O₈ | [9][10][11] |

| Molecular Weight | 318.32 g/mol | [9][11] |

| Synonyms | (+)-Bis(2,2-dimethylpropionyl)-D-tartaric Acid, (2S,3S)-2,3-Bis(pivaloyloxy)succinic acid | [9][11][12] |

| Appearance | White or off-white crystalline powder | [11] |

| Melting Point | 127-130 °C (lit.) or 147-152 °C | [11][13] |

| Optical Rotation | [α]20/D ≈ +24° (c=1 to 1.7 in dioxane) | [11] |

| Storage | Room temperature | [11] |

Note: Discrepancies in reported melting points may arise from different crystalline forms or measurement conditions.

Mechanism of Chiral Recognition

The efficacy of this compound as a resolving agent stems from its ability to engage in specific, three-dimensional intermolecular interactions with the chiral substrate. The bulky pivaloyl groups create steric hindrance and influence the crystal packing, while the carboxylic acid groups provide primary sites for ionic bonding and hydrogen bonding with basic substrates like amines.

The formation of a stable crystal lattice is the thermodynamic driving force for the separation.[14] In the less soluble diastereomeric salt, the geometric "fit" between the resolving agent and one enantiomer is superior, leading to a more stable, lower-energy crystal lattice. This enhanced stability translates directly to lower solubility.[14] X-ray crystallography is an invaluable tool for elucidating these interactions, providing definitive proof of the absolute configuration and revealing the network of hydrogen bonds, ionic interactions, and van der Waals forces that govern chiral recognition.[8][15]

Experimental Protocol: Resolution of a Racemic Amine

This section provides a detailed, self-validating workflow for the chiral resolution of a generic racemic amine.

Diagram of the Experimental Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. Chiral_resolution [chemeurope.com]

- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chemscene.com [chemscene.com]

- 10. scbt.com [scbt.com]

- 11. chemimpex.com [chemimpex.com]

- 12. This compound | C14H22O8 | CID 16212279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | 76769-55-6 [chemicalbook.com]

- 14. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination - CrystEngComm (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of (+)-Dipivaloyl-D-tartaric Acid

This guide provides an in-depth analysis of the spectroscopic data for (+)-Dipivaloyl-D-tartaric acid, a pivotal chiral resolving agent in chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The methodologies and interpretations presented herein are grounded in established analytical principles to ensure scientific rigor and practical applicability.

Introduction

This compound, systematically named (2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid, is a derivative of D-tartaric acid. Its rigid chiral backbone, conferred by the two bulky pivaloyl groups, makes it an effective agent for the resolution of racemic mixtures, a critical step in the synthesis of enantiomerically pure pharmaceuticals.[1] A thorough understanding of its spectroscopic properties is fundamental for its quality control and for elucidating its interactions with other molecules. This guide presents a detailed examination of its ¹H NMR, ¹³C NMR, and IR spectra, offering insights into its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that can be unambiguously assigned to its constituent atoms.

¹H and ¹³C NMR Spectral Data

The following table summarizes the expected chemical shifts for this compound. These values are compiled from typical ranges for similar functional groups and available spectral data.[2][3]

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Methine (CH) | ~5.8 | ~70-75 |

| Carboxylic Acid (COOH) | ~10-13 (broad) | ~170-175 |

| Pivaloyl Methyl (C(CH₃)₃) | ~1.2 | ~27 |

| Pivaloyl Quaternary Carbon (C (CH₃)₃) | - | ~39 |

| Pivaloyl Carbonyl (C =O) | - | ~176-178 |

Interpretation of NMR Spectra

The ¹H NMR spectrum is characterized by a singlet for the methine protons (CH) at approximately 5.8 ppm. The downfield shift of this signal is due to the deshielding effect of the adjacent ester oxygen atoms. The eighteen protons of the two tert-butyl groups give rise to a large singlet around 1.2 ppm. The acidic protons of the carboxylic acid groups are typically observed as a broad singlet in the 10-13 ppm region, and its position can be highly dependent on the solvent and concentration.

In the ¹³C NMR spectrum, the carbonyl carbons of the carboxylic acid and ester groups are found in the downfield region (170-178 ppm). The methine carbons appear around 70-75 ppm. The quaternary and methyl carbons of the pivaloyl groups are observed at approximately 39 ppm and 27 ppm, respectively.[2]

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of this compound.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ for good solubility) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Switch the nucleus to ¹³C.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more scans).

-

Process the data similarly to the ¹H spectrum.

-

Causality in Experimental Choices:

-

Solvent Selection: CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, for compounds with acidic protons that may exchange, DMSO-d₆ can be a better choice as it slows down the exchange rate.

-

Spectrometer Frequency: A higher field spectrometer (e.g., 400 MHz or above) provides better signal dispersion and resolution, which is crucial for unambiguous peak assignment, especially in complex molecules.

-

Proton Decoupling in ¹³C NMR: This technique removes the splitting of carbon signals by attached protons, resulting in a simpler spectrum where each unique carbon atom appears as a single peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The table below lists the characteristic IR absorption bands for this compound.[3]

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad) |

| Alkane (C-H) | Stretching | 2970-2870 |

| Ester (C=O) | Stretching | ~1750 |

| Carboxylic Acid (C=O) | Stretching | ~1710 |

| Ester (C-O) | Stretching | 1250-1150 |

Interpretation of IR Spectrum

The IR spectrum of this compound is dominated by strong absorptions from the carbonyl groups. The C=O stretching vibration of the ester groups is expected around 1750 cm⁻¹, while that of the carboxylic acid groups appears at a slightly lower wavenumber, around 1710 cm⁻¹. The broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimers. The C-H stretching vibrations of the tert-butyl groups are observed in the 2970-2870 cm⁻¹ range. The C-O stretching of the ester groups gives rise to strong bands in the 1250-1150 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition (ATR Method)

Objective: To obtain an IR spectrum to identify the functional groups.

Materials:

-

This compound

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Isopropanol or ethanol for cleaning

Procedure:

-

Background Scan:

-

Ensure the ATR crystal is clean. If necessary, clean it with a soft cloth dampened with isopropanol and allow it to dry completely.

-

Record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform a baseline correction if necessary.

-

Label the significant peaks.

-

Causality in Experimental Choices:

-

ATR Technique: The ATR method is a popular choice for solid samples as it requires minimal sample preparation and is non-destructive. It provides high-quality spectra with good reproducibility.

-

Background Correction: This is a critical step to ensure that the resulting spectrum only contains absorption bands from the sample, providing a clean and interpretable result.

Molecular Structure and Key Spectroscopic Correlations

The following diagram illustrates the structure of this compound and highlights the key correlations between its structure and its NMR and IR spectroscopic data.

Caption: Molecular structure of this compound with key NMR and IR correlations.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint of this compound. The ¹H NMR, ¹³C NMR, and IR spectra are consistent with its known structure and provide a reliable basis for its identification and quality assessment. The detailed experimental protocols offer a framework for reproducible data acquisition, ensuring the integrity of future analytical work. For researchers in asymmetric synthesis and drug development, a solid understanding of these spectroscopic features is indispensable for the effective application of this important chiral resolving agent.

References

-

SpectraBase. This compound - Optional[13C NMR] - Spectrum. [Link]

-

MDPI. Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. [Link]

-

MDPI. Revisiting the Thermal Behavior and Infrared Absorbance Bands of Anhydrous and Hydrated DL-Tartaric Acid. [Link]

-

PubChem. This compound. [Link]

-

Wikipedia. Chiral analysis. [Link]

Sources

The Cornerstone of Chirality: An In-depth Technical Guide to (+)-Dipivaloyl-D-tartaric acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within the pharmaceutical industry, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the ability to isolate or synthesize a single enantiomer is a cornerstone of drug development. This guide provides a deep dive into the synthesis, properties, and multifaceted applications of (+)-Dipivaloyl-D-tartaric acid, a powerful chiral resolving agent and auxiliary. We will explore the mechanistic underpinnings of its utility, grounded in field-proven insights and supported by authoritative references, to provide a comprehensive resource for professionals in the field.

Understanding the Molecule: Synthesis and Physicochemical Properties

This compound, also known as (+)-DPTA, is a derivative of naturally occurring D-tartaric acid.[1] The introduction of bulky pivaloyl (trimethylacetyl) groups to the hydroxyl functionalities of tartaric acid significantly enhances its utility as a chiral resolving agent.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the acylation of D-tartaric acid to form the corresponding anhydride, followed by hydrolysis.[2][3]

Step 1: Synthesis of (+)-Dipivaloyl-D-tartaric Anhydride

The first step involves the reaction of D-tartaric acid with pivaloyl chloride.[2] The reaction is typically heated to drive the formation of the anhydride.

Experimental Protocol: Synthesis of (+)-Dipivaloyl-D-tartaric Anhydride [2]

-

In a suitable reaction vessel, combine D-tartaric acid and pivaloyl chloride.

-

Heat the reaction mixture to a temperature between 120-140 °C.

-

Maintain this temperature for approximately 4 hours to ensure the completion of the reaction.

-

The resulting product is (+)-Dipivaloyl-D-tartaric anhydride.

Step 2: Hydrolysis to this compound

The anhydride is then hydrolyzed to yield the final diacid product.[4]

Experimental Protocol: Hydrolysis of the Anhydride [4]

-

Transfer the synthesized anhydride to a flask.

-

Add an equivalent amount of water and a suitable solvent, such as toluene.

-

Heat the mixture to reflux and maintain for approximately 5 hours to facilitate complete hydrolysis.

-

Upon cooling, this compound will crystallize from the solution.

-

The crystals are collected by filtration and dried.

Caption: Synthesis workflow for this compound.

Physicochemical and Chiroptical Properties

The physical and chiroptical properties of this compound are crucial for its application.

| Property | Value | Reference(s) |

| CAS Number | 76769-55-6 | [1] |

| Molecular Formula | C₁₄H₂₂O₈ | [1] |

| Molecular Weight | 318.32 g/mol | [1] |

| Melting Point | 127-130 °C | [1][5] |

| Optical Activity | [α]20/D +23.5±1°, c = 1.7% in dioxane | [1] |

| Appearance | White to light yellow crystalline powder | [6][7] |

The Art of Separation: Chiral Resolution via Diastereomeric Salt Formation

The most prominent application of this compound is in the chiral resolution of racemic mixtures, particularly amines, through the formation of diastereomeric salts.[8] This classical yet powerful technique relies on the principle that diastereomers exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[9]

The Mechanism of Chiral Recognition

The efficacy of chiral resolution hinges on the ability of the resolving agent to interact differently with the two enantiomers of the racemate. In the case of this compound and a racemic amine, an acid-base reaction leads to the formation of two diastereomeric salts: [(R)-amine]·[(+)-DPTA] and [(S)-amine]·[(+)-DPTA].

The distinct three-dimensional structures of these diastereomeric salts result in different crystal packing and intermolecular interactions, such as hydrogen bonding and van der Waals forces. These differences in the crystal lattice lead to a disparity in their solubilities in a given solvent.[10] By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated while the other remains in the mother liquor.[8][9]

While a specific crystal structure for a diastereomeric salt of this compound was not found in the available literature, the principles can be illustrated with the closely related di-p-toluoyl-D-tartaric acid (D-DTTA) in its resolution of DL-leucine.[10] The crystal structure reveals that the more stable and less soluble diastereomer exhibits a more favorable network of intermolecular interactions.[10]

Caption: Mechanism of chiral resolution by diastereomeric salt formation.

Experimental Protocol for Chiral Resolution of a Racemic Amine

The following is a generalized protocol for the chiral resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific substrate.[8][9]

-

Dissolution: In separate flasks, dissolve the racemic amine (1.0 equivalent) and this compound (0.5-1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture) with gentle heating.

-

Salt Formation: Slowly add the solution of the resolving agent to the stirred solution of the amine.

-

Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath or refrigerator can increase the yield. Seeding with a small crystal of the desired salt can be beneficial.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent to remove the mother liquor.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine.

-

Extraction: Extract the liberated enantiomerically enriched amine with an organic solvent.

-

Analysis: Determine the yield and enantiomeric excess (e.e.) of the resolved amine using techniques such as chiral HPLC or polarimetry.

Beyond Separation: A Tool for Asymmetric Synthesis

This compound also serves as a valuable tool in asymmetric synthesis, primarily as a chiral protonating agent (CPA) for the "deracemization" of carbonyl compounds.[11] This process involves the enantioselective protonation of a prochiral enolate or enamine intermediate.

Mechanism of Enantioselective Protonation

In this application, a racemic carbonyl compound is first converted to a prochiral enolate using a strong base. This enolate is then protonated by the chiral Brønsted acid, this compound. The chiral environment provided by the resolving agent directs the protonation to one of the two enantiotopic faces of the enolate, leading to an excess of one enantiomer of the starting carbonyl compound.[12]

The transition state for this proton transfer is believed to involve a highly organized assembly where the enolate is coordinated to the chiral acid through hydrogen bonding. The bulky pivaloyl groups of (+)-DPTA create a sterically hindered environment that favors one approach of the proton to the enolate over the other.

Caption: Enantioselective protonation of a prochiral enolate.

Applications in the Synthesis of Optically Active Compounds

This methodology has been successfully applied to the synthesis of optically active α-amino acids and other valuable chiral building blocks.[11] The ability to catalytically generate enantiomeric excess from a racemic starting material is a highly atom-economical and elegant approach in asymmetric synthesis.

Conclusion

This compound is a versatile and powerful tool in the arsenal of the modern synthetic chemist. Its robust performance as a chiral resolving agent for racemic amines, grounded in the principles of diastereomeric salt formation, has made it a staple in both academic and industrial laboratories. Furthermore, its application as a chiral protonating agent opens avenues for the catalytic deracemization of carbonyl compounds, offering an efficient route to enantiomerically enriched products. A thorough understanding of the underlying mechanisms and experimental protocols, as detailed in this guide, is essential for leveraging the full potential of this remarkable chiral auxiliary in the pursuit of enantiomerically pure molecules for drug discovery and development.

References

- BenchChem. (2025). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. BenchChem.

-

Organic Syntheses. (n.d.). dl-TARTARIC ACID. Retrieved from [Link]

- Organic Syntheses. (1990). 1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. Organic Syntheses, 68, 92.

- Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder.

- Fehr, C. (1996). Enantioselective Protonation of Enolates and Enols. Angewandte Chemie International Edition in English, 35(21), 2566–2587.

- Zeng, G., et al. (2021). Strategies for chiral separation: from racemate to enantiomer. Signal Transduction and Targeted Therapy, 6(1), 1-28.

- Cheng, L., et al. (2025). Improvement of the Resolution Experiment of Racemic Tartaric Acid. University Chemistry, 40(7), 277-285.

- Stoltz, B. M. (2009). Enantioselective protonation.

- Zhang, Y., et al. (2021). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Advances, 11(52), 32964-32971.

- Zhang, X., et al. (2018). Strategies for enantioselective protonation of enolate derivatives. Chemical Society Reviews, 47(12), 4362-4393.

- Harada, N., & Nakanishi, K. (1983). Circular dichroic spectroscopy: exciton coupling in organic stereochemistry. University Science Books.

- Google Patents. (n.d.). CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.

- BenchChem. (2025). Enantiomeric Purity of (+)-Di-p-toluoyl-D-tartaric Acid: A Technical Guide. BenchChem.

- Sousa, P. F., et al. (2018). Diastereomeric salts of (S, S)

- BenchChem. (2025). Application Notes and Protocols for Diastereomeric Salt Formation with (+)-Di-p-toluoyl-D-tartaric Acid. BenchChem.

- Jadhav, D. N., et al. (2022). APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN. RASĀYAN Journal of Chemistry, 15(2), 1461-1468.

- Joyce, L. A., et al. (2018). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Journal of the American Chemical Society, 140(26), 8213–8221.

- Cheon, C. H., et al. (2011). Chiral Brønsted Acid from a Cationic Gold (I) Complex: Catalytic Enantioselective Protonation of Silyl Enol Ethers of Ketones. Journal of the American Chemical Society, 133(33), 12875–12879.

Sources

- 1. (+)-O,O -Di-pivaloyl- D -tartaric acid = 98.0 76769-55-6 [sigmaaldrich.com]

- 2. (-)-DIPIVALOYL-L-TARTARIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. (-)-DIPIVALOYL-L-TARTARIC ACID | 65259-81-6 [chemicalbook.com]

- 7. (-)-DIPIVALOYL-L-TARTARIC ACID Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. (+)-O,O -Di-pivaloyl- D -tartaric acid = 98.0 76769-55-6 [sigmaaldrich.com]

- 12. Enantioselective Protonation of Enolates and Enols [ouci.dntb.gov.ua]

A Comprehensive Technical Guide to (+)-Dipivaloyl-D-tartaric Acid for Chiral Resolution in Pharmaceutical Development

The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that profoundly impacts drug efficacy and safety.[1] The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit markedly different pharmacological and toxicological profiles.[1][2] Consequently, the production of enantiomerically pure compounds is often a stringent regulatory requirement for the development of new therapeutics.[2]

Classical chemical resolution via diastereomeric salt formation remains one of the most robust and economically viable methods for separating enantiomers on an industrial scale.[3][4][5] This technique leverages the formation of diastereomers, which, unlike enantiomers, possess distinct physical properties such as solubility, allowing for their separation by methods like fractional crystallization.[2][5][6][7] Among the arsenal of chiral resolving agents, (+)-Dipivaloyl-D-tartaric acid has emerged as a highly effective and versatile tool for the separation of a wide array of racemic compounds.[8] This guide provides an in-depth exploration of the theoretical underpinnings and practical applications of this compound in chiral resolution.

Physicochemical Profile of this compound

This compound, also known as (+)-O,O'-dipivaloyl-(2R,3R)-tartaric acid, is a derivative of naturally occurring (+)-tartaric acid.[9] The introduction of bulky pivaloyl groups enhances its resolving capabilities by creating a more defined and rigid chiral environment, which in turn leads to more pronounced differences in the physical properties of the resulting diastereomeric salts.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂O₈ | [8][10][11] |

| Molecular Weight | 318.32 g/mol | [8][10][11] |

| Appearance | White to off-white crystalline powder | [8][12] |

| Melting Point | 127-130 °C | [11][13][14][15] |

| Optical Rotation | [α]20/D +23.5±1°, c = 1.7% in dioxane | [15][16] |

| Solubility | Soluble in diethyl ether, THF, and aqueous NaHCO₃ solution; insoluble in cold water. | [9] |

The key advantages of this compound as a resolving agent include its high crystallinity, which facilitates the formation of well-defined diastereomeric salt crystals, its stability under various reaction conditions, and its broad applicability for the resolution of diverse racemic compounds, particularly amines and alcohols.[8]

The Mechanism of Enantioselective Recognition

The fundamental principle of chiral resolution using this compound lies in the differential interaction between the chiral resolving agent and the individual enantiomers of a racemic mixture. This interaction leads to the formation of a pair of diastereomeric salts with distinct physicochemical properties, most notably, different solubilities.[2][3]

The formation of these diastereomeric salts is an acid-base reaction.[2] The acidic carboxylic acid groups of this compound react with a basic functional group, typically an amine, in the racemic compound. The resulting salts, (R)-base·(+)-acid and (S)-base·(+)-acid, are diastereomers. The difference in their three-dimensional structures gives rise to variations in their crystal lattice energies and, consequently, their solubilities in a given solvent system.[2][3] This disparity in solubility is the cornerstone of the separation process.

Caption: Mechanism of chiral recognition and diastereomer formation.

A Practical Guide to Chiral Resolution: Experimental Protocol

The following is a generalized, step-by-step protocol for the chiral resolution of a racemic amine using this compound. It is crucial to note that the optimal conditions, particularly the choice of solvent and temperature profile, are substrate-dependent and may require empirical optimization.

Materials and Reagents:

-

Racemic amine

-

This compound

-

Suitable solvent (e.g., methanol, ethanol, acetone, ethyl acetate)

-

2 M Sodium hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and equipment

Step-by-Step Methodology:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic amine (1.0 equivalent) in a minimal amount of the chosen solvent in an Erlenmeyer flask. Gentle heating may be applied to aid dissolution.[2]

-

In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent.[2]

-

Add the solution of the resolving agent to the amine solution with stirring.

-

-

Crystallization of the Less Soluble Diastereomer:

-

Allow the resulting solution to cool slowly to room temperature to induce crystallization.[2] For further crystallization, the flask can be placed in a refrigerator or an ice bath.[2]

-

The formation of crystals of the less soluble diastereomeric salt should be observed. Seeding with a small crystal of the desired diastereomer can be beneficial to initiate crystallization.[2]

-

-

Isolation and Purification:

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[2]

-

The crystals can be further purified by recrystallization from a suitable solvent to enhance the diastereomeric excess.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the purified diastereomeric salt in a mixture of water and an organic extraction solvent.

-

Add a base, such as 2 M NaOH solution, dropwise with stirring until the pH is basic (pH > 10) to liberate the free amine.[2]

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium or magnesium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

-

-

Analysis:

-

Determine the yield and enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.[2]

-

Caption: Experimental workflow for a typical chiral resolution.

Versatility in Application: Case Studies

The efficacy of this compound and its analogs as resolving agents has been demonstrated for a variety of racemic compounds. The choice of resolving agent and solvent system is critical for achieving high resolution efficiency.

| Racemic Compound | Resolving Agent | Solvent | Enantiomeric Excess (e.e.) | Reference |